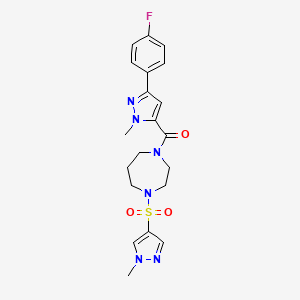

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.

BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Treatment of Cushing’s Syndrome

Relacorilant: has been identified as a potential treatment for Cushing’s syndrome. It offers a more selective approach compared to nonselective GR antagonists like mifepristone, which can lead to fewer side effects .

Oncology Research

The compound is being explored for its efficacy in combination with chemotherapy agents like Nab-Paclitaxel for the treatment of recurrent, platinum-resistant ovarian cancer . This research is significant for developing new cancer therapies.

Endocrinology Studies

Due to its selective GR antagonist properties, Relacorilant is valuable for endocrinology studies, particularly in understanding the role of glucocorticoids in stress response and metabolic regulation .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of Relacorilant helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body, which is crucial for safe and effective medication development .

Drug Resistance Mechanisms

Studies involving Relacorilant may provide insights into the mechanisms of drug resistance, especially in the context of glucocorticoid receptor-related pathways, which can be pivotal in overcoming resistance in various diseases .

Molecular Biology Research

The compound’s interaction with the glucocorticoid receptor at the molecular level is of interest in molecular biology research. It can help elucidate the structure-activity relationship of GR ligands .

Mechanism of Action

Target of action

Pyrazoles and sulfonamides have a wide range of targets depending on their specific structures and substitutions. For example, some pyrazoles target cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation . Sulfonamides are often used as antibiotics and target the enzyme dihydropteroate synthase, disrupting bacterial folic acid synthesis .

Mode of action

The mode of action would depend on the specific target. For COX enzymes, pyrazoles act as inhibitors, preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation . Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid .

Biochemical pathways

The biochemical pathways affected would depend on the specific target. For COX enzymes, the arachidonic acid pathway would be affected, leading to a decrease in prostaglandin production and thus a decrease in inflammation . For dihydropteroate synthase, the folic acid synthesis pathway in bacteria would be disrupted, affecting bacterial growth .

Pharmacokinetics

The ADME properties of these compounds would depend on their specific structures. Generally, pyrazoles and sulfonamides are well absorbed orally and are metabolized in the liver .

Result of action

The result of the action of these compounds would depend on their specific targets. Inhibition of COX enzymes would lead to a decrease in inflammation, while inhibition of dihydropteroate synthase would lead to a decrease in bacterial growth .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .

properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O3S/c1-24-14-17(13-22-24)31(29,30)27-9-3-8-26(10-11-27)20(28)19-12-18(23-25(19)2)15-4-6-16(21)7-5-15/h4-7,12-14H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWAKRPFJISTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)

![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)

![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)